3HKT-IN-1 Exhibits ~7.7-Fold Superior Predicted Binding Affinity (Ki) for Ag3HKT Versus the Co-crystallized Ligand 4OB
In a direct head-to-head molecular docking study against the Ag3HKT crystal structure (PDB: 2CH2), 3HKT-IN-1 (17122279) achieved a binding energy of −7.38 kcal/mol with a predicted inhibitory constant (Ki) of 3.91 μM, compared to −6.17 kcal/mol and Ki of 30.15 μM for the co-crystallized competitive inhibitor 4-(2-aminophenyl)-4-oxobutanoic acid (6420149, 4OB) [1]. This represents a 1.21 kcal/mol more favorable binding energy and an approximately 7.7-fold lower (more potent) predicted Ki. Both compounds docked in the same binding pocket and formed conventional hydrogen bonds with the identical active-site residues Ser43, Ser154, and Arg356 [1]. The experimentally determined Ki of 4OB for AgHKT is 300 μM [2], confirming that the docking-predicted rank order (3HKT-IN-1 more potent than 4OB) is directionally consistent with known biochemical data.
| Evidence Dimension | Predicted binding affinity (docking binding energy and inhibitory constant) against Ag3HKT (PDB: 2CH2) |
|---|---|
| Target Compound Data | 3HKT-IN-1 (17122279): binding energy −7.38 kcal/mol; predicted Ki = 3.91 μM |
| Comparator Or Baseline | 4OB (6420149, co-crystallized ligand): binding energy −6.17 kcal/mol; predicted Ki = 30.15 μM; experimentally determined Ki = 300 μM against AgHKT |
| Quantified Difference | ΔΔG = −1.21 kcal/mol; approximately 7.7-fold lower predicted Ki (3.91 vs. 30.15 μM); ~77-fold lower predicted Ki vs. experimental Ki of 4OB (300 μM) |
| Conditions | AutoDock Tools 1.7; Lamarckian genetic algorithm; grid box 42×44×52 Å spacing 0.375 Å; Ag3HKT PDB ID: 2CH2; 10 GA runs, population size 150, max 27,000 generations, 2,500,000 energy evaluations |
Why This Matters
3HKT-IN-1 demonstrates substantially stronger predicted engagement with the Anopheles gambiae 3HKT target than the structural biology reference ligand 4OB, making it the preferred tool compound for Ag3HKT target engagement studies and inhibitor benchmarking.
- [1] Adedeji, E.O.; Ogunlana, O.O.; Oduselu, G.O.; Koenig, R.; Adebiyi, E.; Soremekun, O.S.; Fatumo, S. Molecular docking and molecular dynamics simulation studies of inhibitor candidates against Anopheles gambiae 3-hydroxykynurenine transaminase and implications on vector control. Heliyon, 2025, 11(1), e41633. View Source
- [2] Maciel, L.G.; Ferraz, M.V.F.; Oliveira, A.A.; Lins, R.D.; Dos Anjos, J.V.; Guido, R.V.C.; Soares, T.A. Inhibition of 3-Hydroxykynurenine Transaminase from Aedes aegypti and Anopheles gambiae: A Mosquito-Specific Target to Combat the Transmission of Arboviruses. ACS Bio & Med Chem Au, 2023, 3(2), 211–222. View Source
